Cas no 1701805-38-0 (6-(pent-4-yn-1-yl)aminopyridazine-3-carboxylic acid)

6-(Pent-4-yn-1-yl)aminopyridazine-3-carboxylic acid is a specialized pyridazine derivative featuring a terminal alkyne functional group and a carboxylic acid moiety. This compound is of interest in synthetic and medicinal chemistry due to its bifunctional reactivity, enabling applications in click chemistry, bioconjugation, and heterocyclic scaffold development. The alkyne group facilitates Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the carboxylic acid allows for further derivatization via amidation or esterification. Its rigid pyridazine core contributes to potential pharmacological activity, making it a valuable intermediate in drug discovery and material science. The compound’s well-defined structure and dual reactivity enhance its utility in constructing complex molecular architectures.
6-(pent-4-yn-1-yl)aminopyridazine-3-carboxylic acid structure
1701805-38-0 structure
Product name:6-(pent-4-yn-1-yl)aminopyridazine-3-carboxylic acid
CAS No:1701805-38-0
MF:C10H11N3O2
Molecular Weight:205.213241815567
CID:6586982
PubChem ID:106222370

6-(pent-4-yn-1-yl)aminopyridazine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 6-(pent-4-yn-1-yl)aminopyridazine-3-carboxylic acid
    • 6-[(pent-4-yn-1-yl)amino]pyridazine-3-carboxylic acid
    • 1701805-38-0
    • EN300-1449864
    • インチ: 1S/C10H11N3O2/c1-2-3-4-7-11-9-6-5-8(10(14)15)12-13-9/h1,5-6H,3-4,7H2,(H,11,13)(H,14,15)
    • InChIKey: BBSAUMLHKDGKGG-UHFFFAOYSA-N
    • SMILES: OC(C1=CC=C(N=N1)NCCCC#C)=O

計算された属性

  • 精确分子量: 205.085126602g/mol
  • 同位素质量: 205.085126602g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 259
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1
  • トポロジー分子極性表面積: 75.1Ų

6-(pent-4-yn-1-yl)aminopyridazine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1449864-5000mg
6-[(pent-4-yn-1-yl)amino]pyridazine-3-carboxylic acid
1701805-38-0
5000mg
$2650.0 2023-09-29
Enamine
EN300-1449864-10000mg
6-[(pent-4-yn-1-yl)amino]pyridazine-3-carboxylic acid
1701805-38-0
10000mg
$3929.0 2023-09-29
Enamine
EN300-1449864-50mg
6-[(pent-4-yn-1-yl)amino]pyridazine-3-carboxylic acid
1701805-38-0
50mg
$768.0 2023-09-29
Enamine
EN300-1449864-1.0g
6-[(pent-4-yn-1-yl)amino]pyridazine-3-carboxylic acid
1701805-38-0
1g
$0.0 2023-06-06
Enamine
EN300-1449864-1000mg
6-[(pent-4-yn-1-yl)amino]pyridazine-3-carboxylic acid
1701805-38-0
1000mg
$914.0 2023-09-29
Enamine
EN300-1449864-250mg
6-[(pent-4-yn-1-yl)amino]pyridazine-3-carboxylic acid
1701805-38-0
250mg
$840.0 2023-09-29
Enamine
EN300-1449864-100mg
6-[(pent-4-yn-1-yl)amino]pyridazine-3-carboxylic acid
1701805-38-0
100mg
$804.0 2023-09-29
Enamine
EN300-1449864-500mg
6-[(pent-4-yn-1-yl)amino]pyridazine-3-carboxylic acid
1701805-38-0
500mg
$877.0 2023-09-29
Enamine
EN300-1449864-2500mg
6-[(pent-4-yn-1-yl)amino]pyridazine-3-carboxylic acid
1701805-38-0
2500mg
$1791.0 2023-09-29

6-(pent-4-yn-1-yl)aminopyridazine-3-carboxylic acid 関連文献

6-(pent-4-yn-1-yl)aminopyridazine-3-carboxylic acidに関する追加情報

Introduction to 6-(pent-4-yn-1-yl)aminopyridazine-3-carboxylic acid (CAS No. 1701805-38-0)

6-(pent-4-yn-1-yl)aminopyridazine-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1701805-38-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridazine class, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The presence of a pent-4-ynyl group at the 6-position and an amino group at the 3-position introduces unique structural and functional properties, making it a valuable scaffold for drug discovery and development.

The aminopyridazine core is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets, including enzymes and receptors. The pent-4-ynyl moiety, an alkyne derivative, adds another layer of complexity by potentially influencing the compound's solubility, bioavailability, and metabolic stability. This combination of features makes 6-(pent-4-yn-1-yl)aminopyridazine-3-carboxylic acid a promising candidate for further exploration in therapeutic applications.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of such compounds with biological targets more accurately. Studies have suggested that the pyridazine ring can serve as a hinge-binding motif, facilitating interactions with proteins involved in inflammatory pathways, cancer signaling, and neurodegenerative diseases. The amino group at the 3-position provides a site for further functionalization, allowing for the development of derivatives with enhanced pharmacological properties.

In particular, the pent-4-ynyl group has been explored for its potential in modulating enzyme activity. Alkynes are versatile functional groups that can participate in various chemical reactions, including cycloadditions and cross-coupling reactions, which are widely used in synthetic organic chemistry. This reactivity makes 6-(pent-4-yn-1-yl)aminopyridazine-3-carboxylic acid a valuable building block for constructing more complex molecules with tailored biological activities.

Current research in medicinal chemistry emphasizes the importance of structure-based drug design, where the three-dimensional structure of a target protein is used to guide the development of inhibitors or modulators. The pyridazine scaffold has been successfully employed in several drugs already on the market, highlighting its therapeutic potential. For instance, derivatives of pyridazine have shown efficacy in treating conditions such as hypertension and psoriasis. The incorporation of the pent-4-ynyl group into this framework may lead to novel compounds with improved efficacy and reduced side effects.

The synthesis of 6-(pent-4-yn-1-yl)aminopyridazine-3-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, have been instrumental in constructing complex molecular architectures efficiently. These methods allow for the introduction of diverse functional groups while maintaining structural integrity.

One of the key challenges in drug development is optimizing pharmacokinetic properties such as absorption, distribution, metabolism, excretion (ADME), and toxicity (DTX). The pyridazine ring contributes to favorable physicochemical properties due to its aromaticity and electron-rich nature. The amino group, being basic in nature, can influence solubility and binding interactions. The pent-4-ynyl group adds hydrophobicity but also introduces potential sites for metabolic degradation. Therefore, careful consideration must be given to balancing these factors during drug design.

Evaluation of potential drug candidates often involves high-throughput screening (HTS) against large libraries of biological targets to identify lead compounds with high affinity and selectivity. Computational tools play a crucial role in predicting candidate properties before experimental validation. Molecular dynamics simulations can provide insights into how 6-(pent-4-ynyl)aminopyridazine-3-carboxylic acid interacts with biological targets at an atomic level.

In conclusion,6-(pent-4 -1 -yl)aminopyridazine -3 -carboxylic acid (CAS No . 1701805 -38 -0) represents a promising scaffold for pharmaceutical innovation . Its unique structural features , coupled with recent advances in synthetic methodologies , make it an attractive candidate for further exploration . By leveraging computational chemistry , researchers can accelerate the discovery process , leading to novel therapeutics that address unmet medical needs . As our understanding of biological pathways continues to expand , compounds like this are poised to play a significant role in next-generation drug development .

おすすめ記事

推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD